6-Nor-allyl-lysergic acid diethylamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H27N3O |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N,N-diethyl-7-prop-2-enyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C22H27N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h4,7-9,11,13,16,20,23H,1,5-6,10,12,14H2,2-3H3 |
InChI Key |
JCQLEPDZFXGHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Studies of 6 nor Allyl Lysergic Acid Diethylamide
Established Synthetic Routes
The primary and most established method for the synthesis of 6-Nor-allyl-lysergic acid diethylamide (AL-LAD) commences from d-lysergic acid diethylamide (LSD). This synthetic pathway involves a three-step process:
Von Braun Degradation of LSD: The initial step is the N-demethylation of LSD at the N-6 position. This is typically achieved through a von Braun degradation reaction. The reaction involves treating LSD with cyanogen (B1215507) bromide (CNBr), which selectively cleaves the methyl group from the piperidine (B6355638) nitrogen, yielding N(6)-cyano-nor-lysergic acid diethylamide (9).
Reduction to nor-LSD: The resulting N-cyano intermediate is then reduced to the secondary amine, 6-nor-lysergic acid diethylamide (nor-LSD). This reduction is commonly carried out using a reducing agent such as zinc dust in acetic acid.
N-Alkylation to AL-LAD: The final step is the N-alkylation of nor-LSD with an allyl halide, typically allyl bromide, in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to yield this compound. mdma.ch
This established route provides a reliable method for accessing AL-LAD from a readily available precursor.
Table 1: Established Synthesis of this compound (AL-LAD) from LSD
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Von Braun Degradation | LSD, Cyanogen bromide (CNBr), Refluxing carbon tetrachloride | N(6)-cyano-nor-lysergic acid diethylamide |
| 2 | Reduction | N(6)-cyano-nor-LSD, Zinc (Zn), Acetic acid | 6-nor-lysergic acid diethylamide (nor-LSD) |
| 3 | N-Alkylation | nor-LSD, Allyl bromide, Potassium carbonate (K2CO3), Dimethylformamide (DMF) | This compound (AL-LAD) |
Modified Synthetic Procedures
Modifications to the established synthetic route have been explored to optimize reaction conditions and potentially improve yields. One notable modification involves the solvent used during the von Braun degradation. While refluxing carbon tetrachloride is effective, alternative solvents have been investigated. For instance, the use of methylene (B1212753) chloride at room temperature, which was successful for other lysergamides, was reported to lead to decomposition of the starting material in the case of LSD. mdma.ch This highlights the sensitivity of the substrate and the importance of solvent selection in this particular transformation.
Further modifications can be applied to the purification of the final product. Centrifugal preparative layer chromatography has been employed for the effective separation of diastereomers that may form during the synthesis. mdma.ch
Synthesis of Related N-Substituted Lysergamide (B1675752) Analogues (e.g., 1T-AL-LAD)
The synthesis of N-substituted analogues of AL-LAD has been undertaken to explore the impact of substitution at the indole (B1671886) nitrogen (N-1 position) on the compound's properties. These derivatives are typically prepared by the acylation of AL-LAD.
For example, the synthesis of 1-(2-thienoyl)-6-allyl-nor-d-lysergic acid diethylamide (1T-AL-LAD) involves the reaction of AL-LAD with 2-thenoyl chloride in the presence of a suitable base. nih.gov The characterization of 1T-AL-LAD has been performed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, Fourier transform-infrared (FT-IR) spectroscopy, and mass spectrometry, to confirm its structure. nih.govresearchgate.net
Similarly, other N-1 substituted analogues such as 1-propionyl-AL-LAD (1P-AL-LAD) and 1-cyclopropanoyl-AL-LAD (1cP-AL-LAD) have been synthesized and characterized. researchgate.netpsychonautwiki.org The synthesis of these compounds generally follows a similar acylation procedure using the corresponding acylating agent. The analytical characterization of these analogues is crucial for their identification and differentiation from AL-LAD and other related lysergamides. researchgate.netljmu.ac.uk
Table 2: Synthesis of N-Substituted AL-LAD Analogues
| Analogue | Starting Material | Acylating Agent |
|---|---|---|
| 1T-AL-LAD | AL-LAD | 2-Thenoyl chloride |
| 1P-AL-LAD | AL-LAD | Propionyl chloride or propionic anhydride |
| 1cP-AL-LAD | AL-LAD | Cyclopropanecarbonyl chloride |
Table of Compounds
Pharmacological Characterization and Receptor Interactions
Receptor Binding Affinities and Selectivity
The affinity of a compound for a specific receptor is a key determinant of its potency and pharmacological profile. Receptor binding assays, which measure the concentration of a ligand required to occupy 50% of a specific receptor population (Ki value), provide a quantitative measure of this affinity. A lower Ki value indicates a higher binding affinity.
AL-LAD exhibits a high affinity for the serotonin (B10506) 2A (5-HT2A) receptor, a key target for classic psychedelic compounds. Studies have reported Ki values of 8.1 nM (using [3H]ketanserin) and 3.4 nM (using [125I]-R-DOI) for AL-LAD at the 5-HT2A receptor in rat frontal cortex homogenates. The N6-allyl substitution in AL-LAD, as well as ethyl and n-propyl substitutions in related analogues, has been shown to either maintain or increase LSD-like activity in rats, suggesting a significant role for this position in receptor interaction. nih.gov
While specific binding data for AL-LAD at other serotonin receptor subtypes, such as 5-HT1A, are not extensively detailed in the available literature, the pharmacological profile of the closely related compound N6-ethyl-6-norlysergic acid diethylamide (ETH-LAD) shows high affinity for 5-HT1A and 5-HT2C receptors. wikipedia.org This suggests that AL-LAD may also possess significant affinity for these and other serotonin receptor subtypes.
Anecdotal reports suggest that AL-LAD has a lower binding affinity for dopamine receptors compared to LSD, which may contribute to its reportedly different subjective effects. psu.edu However, quantitative binding data for AL-LAD at dopamine receptor subtypes are limited. A study on LSD and its analogues demonstrated that these compounds compete for both D1-like and D2-like dopamine receptors in the rat striatum. psu.edu The affinity of LSD and its analogues for D2-like receptors was found to be similar to their affinity for 5-HT2 sites, while their affinity for D1-like receptors was slightly lower. psu.edu Another study reported a Ki value of 2 nM for LSD at the high-affinity state of the human dopamine D2 receptor. utoronto.ca
For comparison, the related compound ETH-LAD has been shown to have high affinity for dopamine D1 receptors (Ki = 22.1 nM) and D2 receptors (Ki = 4.4 nM). nih.gov Given the structural similarities, it is plausible that AL-LAD also interacts with these receptors, though likely with different affinities than LSD or ETH-LAD.
The substitution at the N6 position of the nor-lysergic acid diethylamide scaffold significantly influences receptor binding and activity. Replacing the N6-methyl group of LSD with an allyl group (as in AL-LAD) or an ethyl group (as in ETH-LAD) has been shown to maintain or increase LSD-like activity in animal models. nih.gov In contrast, longer or bulkier substituents at this position, such as isopropyl and n-butyl, tend to reduce activity. nih.gov
The following table provides a comparative overview of the available receptor binding data for AL-LAD and its analogues.
| Compound | 5-HT2A (Ki, nM) | Dopamine D1 (Ki, nM) | Dopamine D2 (Ki, nM) |
|---|---|---|---|
| AL-LAD | 8.1 ([3H]ketanserin) / 3.4 ([125I]-R-DOI) | Data Not Available | Data Not Available |
| ETH-LAD | 5.1 ([3H]ketanserin) | 22.1 ([3H]SCH-23390) | 4.4 ([3H]spiperone) |
| LSD | Data Not Available in direct comparison | Data Not Available in direct comparison | 2 ([3H]domperidone) |
In Vitro Functional Assays
In vitro functional assays are essential for characterizing the intrinsic activity of a compound at a specific receptor, determining whether it acts as an agonist, antagonist, or partial agonist, and quantifying its potency and efficacy.
The primary mechanism of action for the psychedelic effects of AL-LAD is believed to be its agonist activity at the 5-HT2A receptor. This is strongly supported by in vivo studies in rodents, where AL-LAD induces the head-twitch response (HTR), a behavioral proxy for 5-HT2A receptor activation. The median effective dose (ED50) for AL-LAD to induce the HTR in mice has been reported as 174.9 nmol/kg. ljmu.ac.ukresearchgate.netuni-freiburg.denih.gov This indicates potent in vivo 5-HT2A agonist activity.
Activation of G protein-coupled receptors, such as the 5-HT2A and dopamine receptors, initiates intracellular signaling cascades. The 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway, which leads to the activation of phospholipase C and subsequent mobilization of intracellular calcium. nih.gov Dopamine D1-like receptors, on the other hand, are typically coupled to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. psu.edu
Specific studies detailing the modulation of these cellular signaling pathways by AL-LAD are currently lacking in the scientific literature. However, a study investigating the effects of LSD and related lysergamides on dopamine D1A receptors found that these compounds act as partial agonists, as measured by their ability to increase cAMP accumulation in C-6 glioma cells. psu.edunih.gov It is plausible that AL-LAD would also modulate cAMP levels through its interaction with dopamine receptors. Furthermore, given its potent 5-HT2A agonism, it is highly likely that AL-LAD stimulates calcium mobilization, a hallmark of 5-HT2A receptor activation.
Tissue-Specific Pharmacological Responses (e.g., isolated rat uterus contractile effects)
Early pharmacological studies of 6-Nor-allyl-lysergic acid diethylamide (NAL-LAD) investigated its effects on isolated smooth muscle preparations, revealing significant activity on uterine tissue. Research demonstrated that NAL-LAD possesses potent oxytocic properties, meaning it stimulates contractions of the uterus.
In studies utilizing isolated rat uterus preparations, NAL-LAD was found to be more potent in eliciting contractile responses than its parent compound, lysergic acid diethylamide (LSD). mdma.chnih.gov This finding was part of broader research into a series of N(6)-alkyl substituted nor-LSD analogues, which also included the N(6)-ethyl (ETH-LAD) and N(6)-n-propyl (PRO-LAD) derivatives. nih.gov Notably, all three of these compounds—NAL-LAD, ETH-LAD, and PRO-LAD—exhibited greater oxytocic activity than LSD in rat uterine tissue assays. nih.gov This indicates that the substitution of the N(6)-methyl group with a small alkyl or allyl group enhances the compound's ability to induce uterine contractions in this specific tissue model.
The enhanced potency of NAL-LAD in this assay highlights a distinct structure-activity relationship for this class of compounds at peripheral receptors compared to their effects in the central nervous system. mdma.ch
Comparative Oxytocic Activity on Isolated Rat Uterus
| Compound | Relative Potency (Contractile Effect) |
|---|---|
| This compound (NAL-LAD) | More potent than LSD |
| Lysergic acid diethylamide (LSD) | Baseline |
Structure Activity Relationship Sar Studies
Impact of N6-Substitution on Lysergamide (B1675752) Pharmacodynamics
The N6 position of the lysergamide scaffold, where a methyl group is present in lysergic acid diethylamide (LSD), is a key site for molecular modification that significantly influences the compound's pharmacodynamic profile. Alterations at this position can either enhance, maintain, or diminish the LSD-like activity.
Research has shown that replacing the N6-methyl group with other substituents can modulate the compound's interaction with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is believed to be the primary target for the psychedelic effects of these compounds. The size, shape, and electronic properties of the N6-substituent are critical determinants of receptor affinity and functional activity.
Studies in rats trained to discriminate LSD from saline have demonstrated that certain N6-substitutions can lead to compounds with comparable or even greater potency than LSD itself. For instance, the N6-ethyl and N6-allyl derivatives have been found to be approximately two to three times more potent than LSD in these assays. nih.gov This suggests that these modifications may result in a more optimal fit within the binding pocket of the target receptors.
Comparative Analysis of Alkyl Chain Lengths (e.g., N-ethyl, N-propyl, N-butyl)
A systematic investigation into the length of the N6-alkyl chain has provided valuable insights into the SAR of lysergamides. The potency of these compounds in preclinical models has been shown to be highly dependent on the nature of the N6-substituent.
In a comparative study using a two-lever drug discrimination assay in rats, a series of N6-alkyl norlysergic acid N,N-diethylamide derivatives were evaluated for their ability to substitute for LSD. The results indicated a clear trend related to the size of the alkyl group. nih.gov
| Compound | N6-Substituent | Relative Potency (vs. LSD) |
| LSD | Methyl | 1 |
| ETH-LAD | Ethyl | ~2-3x more potent |
| AL-LAD | Allyl | ~2-3x more potent |
| PRO-LAD | Propyl | Equipotent |
| IP-LAD | Isopropyl | ~0.5x as potent |
| BU-LAD | n-Butyl | ~0.1x as potent |
This table presents a comparative analysis of the potency of various N6-substituted lysergamides relative to LSD, based on drug discrimination studies in rats. nih.gov
As the data illustrates, short-chain alkyl and allyl substitutions at the N6 position, such as ethyl and allyl, result in compounds with enhanced potency compared to LSD. The N6-propyl derivative (PRO-LAD) was found to be roughly equipotent to LSD. nih.gov However, as the alkyl chain length increases to n-butyl (BU-LAD), or when a bulkier isopropyl group (IP-LAD) is introduced, there is a significant decrease in potency. nih.gov The n-butyl derivative was found to be an order of magnitude less potent than LSD. nih.gov
This trend suggests that there is an optimal size for the substituent at the N6 position to achieve maximal LSD-like activity. Larger or bulkier groups may introduce steric hindrance that prevents the molecule from adopting the ideal conformation for binding to and activating the 5-HT₂A receptor.
Stereochemical Considerations and Their Pharmacological Implications
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the pharmacological activity of lysergamides. The rigid, tetracyclic structure of the ergoline (B1233604) ring system contains multiple chiral centers, leading to the possibility of several stereoisomers. It is well-established that only the d-isomer of LSD, specifically (+)-LSD, is psychoactive. nih.gov
Beyond the inherent chirality of the lysergamide core, the introduction of chiral centers in the substituents can also have profound pharmacological implications. For example, studies on lysergic acid amides with chiral alkyl groups in the amide moiety have demonstrated a stereoselective preference at serotonin receptors. maps.org
Research has shown that for lysergic acid amides prepared from chiral 2-aminoalkanes, there is a stereoselective preference for the amides with alkyl groups containing the R-configuration at both the 5-HT₂A and 5-HT₁A receptor subtypes. maps.org In vivo assays in rats trained to discriminate LSD from saline also confirmed that amides with alkyl groups in the R-configuration were the most potent. maps.org This indicates that the spatial orientation of the substituent is critical for effective interaction with the receptor.
These findings underscore the importance of stereochemistry in the design and evaluation of novel lysergamide derivatives. The precise three-dimensional shape of the molecule is a key determinant of its ability to bind to its biological target and elicit a pharmacological response. Even subtle changes in stereochemistry can lead to dramatic differences in potency and efficacy.
In Vivo Preclinical Behavioral Pharmacology
Discriminative Stimulus Properties in Rodent Models
Drug discrimination assays are a valuable tool in preclinical psychopharmacology to assess the subjective effects of a compound. In these studies, animals are trained to distinguish between the effects of a known drug and a placebo (saline).
Substitution for Lysergic Acid Diethylamide in Drug Discrimination Assays
In studies using rats trained to discriminate lysergic acid diethylamide (LSD) from saline, AL-LAD has been shown to fully substitute for the LSD stimulus. nih.govcaymanchem.commaps.org This indicates that AL-LAD produces subjective effects in rats that are similar to those of LSD. nih.govcaymanchem.com Research conducted by Hoffman and Nichols demonstrated that AL-LAD produced complete substitution in rats trained to recognize 0.08 mg/kg of LSD tartrate. nih.gov
Potency Assessments in Behavioral Paradigms
In drug discrimination paradigms, AL-LAD has demonstrated a higher potency than LSD. nih.govmaps.org Specifically, the effective dose for 50% of the maximal response (ED₅₀) for AL-LAD was found to be 13 nmol/kg, which is approximately 3.5 times more potent than LSD, which had an ED₅₀ of 46 nmol/kg in the same assay. nih.gov Another study also reported that the N(6)-allyl derivative (AL-LAD) was roughly two to three times more potent than LSD itself. maps.org
Drug Discrimination Potency of AL-LAD vs. LSD in Rats
| Compound | ED₅₀ (nmol/kg) | Potency Relative to LSD |
|---|---|---|
| AL-LAD | 13 | ~3.5x more potent |
| LSD | 46 | - |
Serotonin (B10506) 5-HT2A-Mediated Behavioral Responses
The primary mechanism of action for classic hallucinogens is believed to be agonism at the serotonin 5-HT2A receptor. nih.govnih.gov The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered indicative of hallucinogenic potential. nih.govwikipedia.org
Head-Twitch Response (HTR) in Murine Models
AL-LAD has been shown to induce the head-twitch response in mice, a behavior that is characteristic of 5-HT2A receptor agonists and is used as a preclinical model for hallucinogenic effects. nih.govwikipedia.orgresearchgate.net The induction of HTR by AL-LAD is consistent with its known affinity for 5-HT2A receptors. nih.gov
Dose-Response Profile Analysis in Animal Studies
In studies assessing the head-twitch response, AL-LAD was found to be slightly less potent than LSD. nih.gov Analysis of the dose-response curves via nonlinear regression showed that the ED₅₀ for AL-LAD was 174.9 nmol/kg, whereas the ED₅₀ for LSD was 132.8 nmol/kg in mice. nih.gov This indicates that a slightly higher dose of AL-LAD is required to produce the same level of head-twitch response as LSD in this animal model. nih.gov
Head-Twitch Response Potency of AL-LAD vs. LSD in Mice
| Compound | ED₅₀ (nmol/kg) | Potency Relative to LSD |
|---|---|---|
| AL-LAD | 174.9 | Slightly less potent |
| LSD | 132.8 | - |
Other Observed Physiological Responses in Animal Models (e.g., hyperthermia)
In addition to its behavioral effects, AL-LAD has been observed to induce physiological responses in animal models. One such response is hyperthermia, an increase in body temperature. Early pharmacological studies demonstrated that AL-LAD induces hyperthermia in rabbits. nih.govmaps.org In fact, it was reported that AL-LAD produced a stronger hyperthermic response than LSD in this species. researchgate.netljmu.ac.uknih.gov
Metabolism and Biotransformation Pathways
In Vitro Metabolic Profiling Using Hepatic Enzyme Systems
In vitro studies employing pooled human liver S9 microsomal fractions have been instrumental in elucidating the metabolic fate of AL-LAD. These investigations have led to the identification of numerous phase I metabolites, providing a detailed picture of the initial biotransformation steps the compound undergoes.
When AL-LAD is incubated with human liver microsomes, it undergoes several key metabolic reactions. A significant pathway is N-dealkylation , which involves the removal of the N⁶-allyl group. nih.gov Another primary route is hydroxylation , where a hydroxyl group is added to either the core lysergamide (B1675752) structure or the N⁶-allyl group. nih.govresearchgate.net The formation of dihydrodiol metabolites has also been observed, indicating an epoxidation-hydrolysis pathway. nih.govresearchgate.net
One study identified a total of eleven metabolites of AL-LAD. nih.gov These metabolic transformations can also occur in combination, leading to a diverse array of metabolic products. nih.govresearchgate.net
Below is a table summarizing the primary metabolic reactions and the resulting types of metabolites identified in in vitro studies.
| Metabolic Reaction | Type of Metabolite |
| N-dealkylation | N⁶-dealkylated metabolites |
| Hydroxylation | Hydroxylated metabolites (on lysergamide core or N⁶-allyl group) |
| Dihydrodiol formation | Dihydrodiol metabolites |
| Combined reactions | Metabolites with multiple modifications |
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the phase I metabolism of AL-LAD. Studies utilizing selective CYP inhibitors have pinpointed the specific enzymes involved in its biotransformation.
CYP3A4 has been identified as a key enzyme in both the N⁶-dealkylation and N-deethylation reactions of AL-LAD. nih.govresearchgate.net Furthermore, both CYP1A2 and CYP3A4 are responsible for various hydroxylation reactions. nih.govresearchgate.net The involvement of these specific CYP enzymes highlights the potential for drug-drug interactions, as other substances metabolized by or inhibiting/inducing these enzymes could affect the metabolism of AL-LAD. researchgate.net
The following table details the specific roles of the identified Cytochrome P450 enzymes in the metabolism of AL-LAD.
| Cytochrome P450 Enzyme | Metabolic Reaction Catalyzed |
| CYP3A4 | N⁶-dealkylation, N-deethylation, Hydroxylation |
| CYP1A2 | Hydroxylation |
| CYP2D6 | Implicated in the metabolism of similar lysergamides |
Theoretical Metabolic Pathways and Molecular Transformations
Based on the identified metabolites, theoretical metabolic pathways for AL-LAD can be constructed. The primary transformations involve modifications at the N⁶-allyl group and the diethylamide moiety, as well as on the aromatic core of the lysergamide structure.
The metabolic journey of AL-LAD likely begins with either N-dealkylation at the N⁶ position to form nor-LSD, or hydroxylation at various positions on the molecule. nih.govresearchgate.netresearchgate.net The N⁶-allyl group itself is a target for hydroxylation and subsequent formation of a dihydrodiol. nih.govresearchgate.net N-deethylation of the diethylamide side chain is another observed transformation. nih.govresearchgate.net These initial phase I reactions produce more polar molecules that can then undergo further metabolism or be conjugated in phase II reactions (e.g., glucuronidation) for excretion. nih.govresearchgate.net
Prodrug Considerations for Precursor Compounds (e.g., 1P-AL-LAD to AL-LAD)
The compound 1-propanoyl-6-nor-allyl-lysergic acid diethylamide (1P-AL-LAD) is considered a prodrug for AL-LAD. nih.govresearchgate.netwikipedia.org In vitro metabolism studies using pooled human liver microsomes have confirmed that 1P-AL-LAD is converted to AL-LAD, which is its most abundant metabolite. nih.govresearchgate.net This conversion is a result of N¹-deacylation, where the propanoyl group at the 1-position of the indole (B1671886) ring is hydrolyzed. nih.govresearchgate.net
This metabolic activation is a crucial consideration, as the pharmacological effects of 1P-AL-LAD are believed to be mediated through its conversion to AL-LAD. nih.govresearchgate.net Following the initial deacylation to AL-LAD, the subsequent metabolism proceeds as described in the sections above. nih.gov In total, fourteen phase I metabolites of 1P-AL-LAD have been identified, including AL-LAD and its subsequent metabolic products. nih.govresearchgate.net
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Identification and Quantification
Chromatographic methods are essential for separating AL-LAD from complex mixtures and quantifying its presence. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) provide the necessary sensitivity and selectivity for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of lysergamides, including AL-LAD. nih.gov In GC-MS analysis, the electron ionization (EI) mass spectrum of AL-LAD shows several characteristic fragments. A prominent fragment is observed at m/z 308, which corresponds to the loss of an allyl radical from the nitrogen atom at the N6 position. nih.gov Other significant similarities in the mass spectra between AL-LAD and lysergic acid diethylamide (LSD) include fragment clusters in the ranges of m/z 151–154 and m/z 178–182. nih.gov Analogs with an N6 allyl group, such as AL-LAD, also exhibit a characteristic ion at m/z 247. nih.govresearchgate.net The molecular ion for AL-LAD is typically observed as well. It is important to note that GC analysis can sometimes induce the formation of isomers or degradation products, which may complicate interpretation. nih.gov
Table 1: Characteristic GC-MS Electron Ionization (EI) Fragments for AL-LAD
| Mass-to-Charge Ratio (m/z) | Proposed Fragmentation | Reference |
|---|---|---|
| 349 | Molecular Ion [M]+ | uni-freiburg.de |
| 308 | Loss of allyl radical from N6 position | nih.gov |
| 247 | N6-allyl equivalent fragment | nih.govresearchgate.net |
| 178-182 | Characteristic fragment cluster | nih.gov |
High Performance Liquid Chromatography (HPLC) with Diode Array Detection
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is another key analytical tool. researchgate.net This method allows for the separation and quantification of AL-LAD in various samples, including on blotter paper. nih.gov The UV spectrum of AL-LAD recorded by HPLC-DAD is consistent with that of other lysergamides like LSD, typically showing three absorption bands. nih.govresearchgate.net Analysis of powdered AL-LAD material by HPLC has shown a single major peak, suggesting the absence of significant diastereomers in some samples. nih.gov
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For higher sensitivity and specificity, particularly in complex biological matrices, UHPLC-MS/MS methods have been developed. This technique provides excellent separation efficiency and detailed mass spectral data. researchgate.net Analysis of AL-LAD using UHPLC coupled with electrospray ionization and quadrupole time-of-flight mass spectrometry (UHPLC-ESI-QTOF-MS/MS) has provided high-resolution mass data. nih.gov Under these conditions, the two most abundant product ions observed were m/z 309.18410 and m/z 208.09945. nih.gov The former is consistent with the loss of the allyl group from the protonated molecule, while the latter may be formed through the loss of an allyl radical from an intermediate species. nih.gov
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of AL-LAD. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms, while various mass spectrometry methods reveal the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR)
NMR spectroscopy is a powerful tool for the structural elucidation of AL-LAD. researchgate.net Both ¹H and ¹³C NMR spectra have been reported, providing a detailed map of the molecule's carbon and hydrogen framework. amanote.comsciprofiles.com In the ¹H-NMR spectrum, the presence of an allyl group is confirmed by signals corresponding to the terminal olefin protons (CH=CH₂) and the methylene (B1212753) protons of the allyl group. researchgate.net Specifically, the partial structure [CH=CH₂] shows a proton signal at δH 6.01 ppm, and the [CH=CH₂] protons appear at δH 5.28 and 5.35 ppm. researchgate.net In the ¹³C-NMR spectrum, these correspond to carbon signals at δC 134.7 ppm and δC 119.9 ppm, respectively. researchgate.net These data, along with correlations observed in 2D NMR experiments, confirm the attachment of the allyl group at the N6 position, distinguishing it from LSD which has a methyl group at this position. researchgate.net
Table 2: Selected ¹H and ¹³C NMR Chemical Shifts for the Allyl Group in AL-LAD
| Group | Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Reference |
|---|---|---|---|---|
| Allyl | CH=CH₂ | 6.01 | 134.7 | researchgate.net |
Electrospray Ionization Mass Spectrometry (ESI-MS, HRMS, MS/MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing lysergamides, as it typically keeps the molecule intact, showing the protonated molecule [M+H]⁺. nih.govresearchgate.net For AL-LAD, the protonated molecule is observed at m/z 350. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. researchgate.netresearchgate.netnih.gov
Tandem mass spectrometry (MS/MS) experiments provide further structural information through collision-induced dissociation (CID). The fragmentation of the protonated AL-LAD molecule (m/z 350) yields characteristic product ions. The most abundant product ions include m/z 309, resulting from the neutral loss of the allyl group, and m/z 281 and m/z 208. nih.gov The ion at m/z 309 is also noted as an indicator of N6-dealkylation in related lysergamides. researchgate.net Sodiated adduct ions [M+Na]⁺ at m/z 372 may also be observed. nih.gov
Table 3: Key ESI-MS/MS Product Ions for AL-LAD
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation | Reference |
|---|---|---|---|
| 350 | 309 | Loss of allyl group | nih.gov |
| 350 | 281 | Further fragmentation | nih.gov |
Challenges in Analytical Differentiation from Isomers and Analogues
The analytical differentiation of 6-Nor-allyl-lysergic acid diethylamide from its isomers and other lysergamide (B1675752) analogues presents significant challenges due to their high degree of structural similarity. mdpi.com Many of these compounds are positional isomers or have only minor substitutions, which can result in very similar spectroscopic and chromatographic properties.
Gas chromatography-solid phase infrared spectroscopy has been shown to be particularly useful in differentiating some lysergamide isomers. nih.gov However, for closely related compounds, chromatographic techniques coupled with mass spectrometry are often essential for definitive identification. mdpi.com Even with these techniques, co-elution of isomers can occur, necessitating careful analysis of mass spectral fragmentation patterns and ion ratios to achieve differentiation. mdpi.comnih.gov The structural similarity of these compounds often leads to shared fragmentation pathways in mass spectrometry, making the identification of unique fragment ions crucial for distinguishing between them. mdpi.comresearchgate.net For example, analogues with an N6-allyl group, such as AL-LAD, exhibit a characteristic ion in their mass spectrum that can aid in their identification. mdpi.comresearchgate.net
Ultimately, a multi-technique approach, often combining a separation method like gas or liquid chromatography with a detection method that provides structural information, such as mass spectrometry or FT-IR spectroscopy, is typically required for the reliable differentiation of this compound from its numerous isomers and analogues. researchgate.netresearchgate.net
Theoretical and Applied Research Perspectives
6-Nor-allyl-lysergic Acid Diethylamide as a Pharmacological Research Probe
This compound, commonly known as AL-LAD, serves as a valuable tool in pharmacological research due to its specific chemical structure and biological activity. psychonautwiki.org As a structural analog of lysergic acid diethylamide (LSD), AL-LAD allows researchers to investigate the structure-activity relationships (SAR) of lysergamides. nih.gov By comparing the pharmacological profiles of AL-LAD and LSD, scientists can elucidate the role of the N6-substituent on the ergoline (B1233604) scaffold in receptor binding and functional activity. nih.gov The substitution of the N6-methyl group of LSD with an allyl group in AL-LAD provides a specific modification that helps in mapping the steric and electronic requirements of the binding pockets of its target receptors, primarily serotonin (B10506) receptors. nih.govscribd.com
In preclinical studies, AL-LAD is utilized as a probe to explore the mechanisms of action of serotonergic psychedelics. For instance, it has been used in drug discrimination assays in rats, where it substitutes for LSD, indicating a shared mechanism of action. caymanchem.com Such studies are crucial for understanding the neurobiological basis of the subjective effects of psychedelic compounds. Furthermore, AL-LAD is employed in behavioral assays, such as the head-twitch response (HTR) in mice, which is a behavioral proxy for 5-HT2A receptor activation and is considered predictive of hallucinogenic potential in humans. nih.gov The use of AL-LAD in these models helps to dissect the contribution of specific receptor interactions to complex behaviors.
Contributions to Understanding Serotonergic System Modulators
Research on this compound has significantly contributed to the understanding of serotonergic system modulators, particularly agonists of the 5-HT2A receptor. nih.gov The compound's high affinity for serotonin receptors allows for detailed investigation into the ligand-receptor interactions that mediate the effects of psychedelic substances. psychonautwiki.org Studies with AL-LAD have helped to confirm the critical role of the 5-HT2A receptor in the mechanism of action of lysergamides. nih.gov
The pharmacological evaluation of a series of N6-alkyl norlysergic acid diethylamide derivatives, including AL-LAD, revealed that maintaining or increasing the size of the N6-substituent to ethyl, n-propyl, or allyl can preserve or even enhance LSD-like activity in rats. nih.gov This finding underscores the importance of the N6-position in modulating the pharmacological activity of lysergamides and provides valuable insights for the design of new serotonergic receptor ligands. nih.gov The slightly lower potency of AL-LAD compared to LSD in some animal models, despite its structural similarity, offers a nuanced understanding of the subtle molecular interactions that govern agonist efficacy at the 5-HT2A receptor. nih.gov
Comparative Potency of AL-LAD and LSD in Animal Models
| Compound | Animal Model | Potency Relative to LSD | Reference |
|---|---|---|---|
| AL-LAD | Rat Drug Discrimination | Similar | caymanchem.com |
Design and Synthesis of Novel Lysergamide (B1675752) Analogues Based on this compound Insights
The chemical structure of this compound serves as a template for the design and synthesis of novel lysergamide analogues. researchgate.net The synthesis of AL-LAD itself typically starts from nor-LSD, which is the N-demethylated version of LSD. iiab.me The allyl group is then introduced at the N6 position via alkylation with an allyl halide, such as allyl bromide. iiab.me This synthetic route allows for the introduction of various substituents at the N6 position, enabling the creation of a library of analogues for pharmacological testing. scribd.com
Insights gained from the study of AL-LAD have informed the development of other novel psychoactive substances. For example, the understanding that modifications at the N6-position are well-tolerated and can modulate potency has encouraged further exploration of this chemical space. nih.gov More recently, AL-LAD has been used as a precursor for the synthesis of even more complex derivatives, such as 1T-AL-LAD, where the indole (B1671886) nitrogen of the ergoline core is also modified. researchgate.netnih.gov The synthesis and characterization of these new compounds contribute to a deeper understanding of the SAR of lysergamides and may lead to the discovery of new research tools with unique pharmacological profiles. researchgate.netnih.gov
Role in Forensic and Toxicological Research Data Collection (for identification, not human effects)
This compound and its derivatives are part of the landscape of new psychoactive substances (NPS), making their accurate identification crucial for forensic and toxicological laboratories. researchgate.net The characterization of AL-LAD has been extensively documented using various analytical techniques, providing a reference standard for forensic chemists. nih.gov These techniques include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-high-resolution mass spectrometry (LC/HRMS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier transform-infrared (FTIR) spectroscopy. nih.govnih.gov
In mass spectrometry, AL-LAD exhibits a characteristic fragmentation pattern that allows for its differentiation from other lysergamides. For instance, analogs with an N6-allyl group, like AL-LAD, show a characteristic ion at m/z 247. nih.gov The collection and dissemination of this analytical data are vital for the unambiguous identification of AL-LAD in seized materials and biological samples. nih.govnih.gov Furthermore, the development of analytical profiles for novel AL-LAD derivatives, such as 1P-AL-LAD, aids in the proactive identification of emerging NPS, allowing forensic laboratories to stay ahead of the evolving drug landscape. researchgate.net The Ehrlich's reagent test can also be used as a presumptive test, which gives a purple color in the presence of the indole moiety found in AL-LAD's structure. iiab.me
Analytical Data for the Identification of AL-LAD
| Analytical Technique | Key Findings | Reference |
|---|---|---|
| GC-MS | Characteristic fragmentation pattern, including a key ion at m/z 247. | nih.gov |
| LC/HRMS | Accurate mass measurements for molecular formula confirmation. | nih.gov |
| NMR Spectroscopy | Provides detailed structural information for unambiguous identification. | nih.gov |
| FTIR Spectroscopy | Characteristic vibrational frequencies of functional groups. | nih.gov |
Q & A
What are the key structural modifications of 6-Nor-allyl-lysergic acid diethylamide compared to LSD, and how do these alterations influence its pharmacological profile?
Level: Basic
Answer:
this compound (AL-LAD) differs from LSD by the substitution of the methyl group at the 6-position with an allyl group. This structural change reduces steric hindrance at the receptor-binding site, potentially altering affinity for serotonin (5-HT) receptors, particularly 5-HT2A/2B/2C subtypes. Methodologically, comparative receptor-binding assays using radiolabeled ligands (e.g., [³H]LSD) in transfected HEK293 cells or cortical tissue homogenates can quantify binding affinities . Pharmacokinetic differences, such as shorter duration of action and reduced anxiety induction, may arise from altered metabolic pathways (e.g., hepatic CYP450-mediated oxidation) or reduced plasma protein binding .
What validated analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?
Level: Basic
Answer:
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. Key steps include:
- Sample preparation: Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges to isolate the compound from plasma or urine .
- Chromatography: A C18 column with a gradient elution of 0.1% formic acid in water/acetonitrile improves resolution of isomers like iso-AL-LAD .
- Quantification: Use deuterated internal standards (e.g., AL-LAD-d3) to correct for matrix effects. Limit of quantification (LOQ) should be ≤0.1 ng/mL, validated per FDA guidelines .
How can researchers design experiments to evaluate the cognitive and behavioral effects of this compound in preclinical models?
Level: Advanced
Answer:
A Latin Square Design is recommended for within-subject studies to control for order effects. Example protocol:
- Subjects: Rodents (e.g., Sprague-Dawley rats) or zebrafish, with sample sizes ≥12 per group.
- Dose range: 10–200 µg/kg (intraperitoneal), based on LSD-equivalent potency scaling .
- Behavioral assays:
- Control groups: Include a selective 5-HT2A antagonist (e.g., ketanserin) to confirm receptor specificity .
What contradictions exist in the literature regarding the metabolic pathways of this compound, and how can they be resolved?
Level: Advanced
Answer:
Discrepancies arise from interspecies differences in metabolism:
- Human studies: Primary metabolites include 2-oxo-3-hydroxy-AL-LAD (13% urinary recovery), suggesting CYP3A4-mediated oxidation .
- C. elegans models: Predominant glucuronidation pathways are observed, which may not translate to mammals .
Resolution strategies: - Use interspecies hepatocyte assays to compare metabolic stability.
- Apply recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) in vitro to identify contributing enzymes .
- Conduct knockout murine models (e.g., Cyp3a⁻/⁻) to validate pathways .
What experimental frameworks are suitable for investigating the therapeutic potential of this compound in neuropsychiatric disorders?
Level: Advanced
Answer:
A double-blind, placebo-controlled crossover design is optimal for clinical trials. Key elements:
- Population: Patients with treatment-resistant depression (TRD) or PTSD (n ≥ 30).
- Dosing: Single 100–150 µg oral doses, matched to placebo in appearance .
- Outcome measures:
- Safety monitoring: ECG for QTc prolongation and serial plasma sampling for pharmacokinetic-pharmacodynamic modeling .
How does this compound compare to LSD in receptor-binding kinetics and downstream signaling?
Level: Basic
Answer:
AL-LAD exhibits reduced binding efficacy at 5-HT2A receptors (EC₅₀ ≈ 15 nM vs. LSD’s 1.5 nM) due to the allyl substitution. Methodologically:
- Radioligand displacement assays using [³H]ketanserin quantify 5-HT2A affinity .
- β-arrestin recruitment assays (e.g., Tango assay) reveal biased signaling profiles; AL-LAD shows weaker β-arrestin-2 recruitment than LSD, correlating with lower psychotomimetic liability .
- Calcium flux assays in GPCR-engineered cell lines confirm functional selectivity .
What statistical approaches are recommended for analyzing contradictory results in dose-response studies of this compound?
Level: Advanced
Answer:
- Bayesian hierarchical modeling accounts for inter-study variability (e.g., differing assay conditions) .
- Meta-regression adjusts for covariates like species, route of administration, and batch purity .
- Sensitivity analysis identifies outliers using Cook’s distance (threshold > 4/n) .
What ethical and methodological challenges arise in human studies of this compound, and how can they be mitigated?
Level: Advanced
Answer:
Challenges:
- Risk of hallucinogen persisting perception disorder (HPPD): Prevalence ~4% in LSD studies .
- Blinding difficulty: Active placebo (e.g., niacin) mimics physiological effects without psychoactivity .
Mitigation strategies: - Screening: Exclude participants with personal/family history of psychosis.
- Therapist-guided sessions: Standardized protocols for set/setting optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
